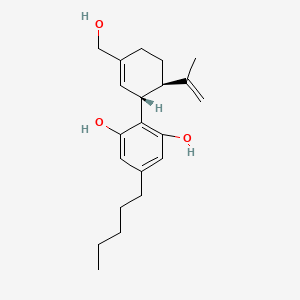

7-Hydroxycannabidiol

Beschreibung

Chem Res Toxicol . 2023 Feb 20; 36(2):177-187

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELUXPWDPVXUEI-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336767 | |

| Record name | 7-Hydroxycannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50725-17-2, 1101886-10-5 | |

| Record name | 7-Hydroxycannabidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxycannabidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCANNABIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxycannabidiol: A Technical Guide to its Discovery, Isolation, and Analysis in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycannabidiol (7-OH-CBD) is a primary and pharmacologically active metabolite of cannabidiol (CBD), a non-psychotropic constituent of Cannabis sativa.[1][2][3] Following administration, CBD is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form hydroxylated derivatives.[2][4] Of these, 7-OH-CBD is of significant interest due to its potential therapeutic effects, which are reported to be equipotent to the parent compound in some preclinical studies. This metabolite is further oxidized to 7-carboxy-CBD (7-COOH-CBD), the most abundant CBD metabolite found in human plasma.

The accurate detection and quantification of 7-OH-CBD in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of CBD. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for 7-OH-CBD from biological samples.

Metabolic Pathway of Cannabidiol to this compound

The biotransformation of CBD to 7-OH-CBD is a critical step in its metabolism. This process is primarily mediated by the CYP450 enzyme system in the liver.

Key Enzymes in 7-OH-CBD Formation

-

CYP2C19 and CYP2C9 : These enzymes are the primary catalysts for the hydroxylation of CBD at the 7-position to form 7-OH-CBD.

-

CYP3A4 : While a major contributor to the overall metabolism of CBD through oxidation at other sites, its role in the formation of 7-OH-CBD is considered less direct.

The metabolic cascade continues with the oxidation of 7-OH-CBD to an intermediate, 7-formyl-CBD, which is then converted to 7-COOH-CBD. This final metabolite is the most prevalent in circulation.

Metabolic pathway of CBD to 7-OH-CBD and 7-COOH-CBD.

Isolation and Quantification of 7-OH-CBD from Biological Samples

The analysis of 7-OH-CBD in biological matrices such as plasma, serum, whole blood, and urine requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high selectivity and sensitivity.

General Experimental Workflow

A typical workflow for the analysis of 7-OH-CBD involves sample preparation, chromatographic separation, and mass spectrometric detection.

General workflow for 7-OH-CBD analysis in biological samples.

Detailed Experimental Protocols

This protocol is adapted from methodologies for the quantification of cannabinoids in plasma and serum.

-

Sample Preparation :

-

To 100 µL of plasma or serum in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., 7-OH-CBD-d5 in methanol).

-

Vortex for 10 seconds.

-

Add 250 µL of 0.1 M potassium phosphate buffer (pH 6.8) and vortex.

-

-

Extraction :

-

Add 1 mL of hexane:ethyl acetate (9:1, v/v) extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

-

Evaporation and Reconstitution :

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

-

Analysis :

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

-

This protocol is a general representation for cannabinoid analysis in urine.

-

Sample Preparation and Hydrolysis :

-

To 1 mL of urine, add an internal standard.

-

To hydrolyze glucuronide conjugates, add 50 µL of β-glucuronidase from E. coli and incubate at 37°C for 1 hour.

-

Adjust the pH to ~6.0 with phosphate buffer.

-

-

SPE Column Conditioning :

-

Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

-

Sample Loading and Washing :

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

-

Elution :

-

Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

-

-

Evaporation and Reconstitution :

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute in 100 µL of mobile phase.

-

-

Analysis :

-

Inject into the LC-MS/MS system.

-

LC-MS/MS Parameters

-

Chromatographic Column : A C18 column is commonly used for the separation of cannabinoids.

-

Mobile Phase : A gradient elution with water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate, is typical.

-

Ionization : Electrospray ionization (ESI) in either positive or negative mode is used, with negative mode often providing good sensitivity for hydroxylated cannabinoids.

-

Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Example MRM Transitions for 7-OH-CBD :

-

Precursor Ion (Q1): m/z 329.1

-

Product Ion (Q3): m/z 311.2

Quantitative Data Summary

The following tables summarize quantitative data for 7-OH-CBD from various studies.

Table 1: Linearity and Sensitivity of Analytical Methods for 7-OH-CBD

| Biological Matrix | Analytical Method | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |

| Human Plasma | LC-MS/MS | 0.5 - 500 | 0.5 | Not Reported | |

| Human Whole Blood | UHPLC-MS/MS | 10 - 500 | 10 | Not Reported | |

| Human Serum | UHPLC-MS/MS | 1 - 500 | 1 | 0.5 | |

| Human Urine | LC-MS/MS | Not specified for 7-OH-CBD | 2 | 2 | |

| Human Plasma | Online Extraction LC-MS/MS | 0.39 - 200 | 0.39 | Not Reported |

Table 2: Reported Concentrations of 7-OH-CBD in Biological Samples

| Biological Matrix | Study Population | Dose/Product | Mean/Range of 7-OH-CBD Concentration (ng/mL) | Reference |

| Human Serum | Patients with resistant epilepsy | GW Pharma CBD | 27.11 - 313.63 | |

| Human Serum | Patients with resistant epilepsy | Galenic preparations | 14.01 - 77.52 | |

| Human Whole Blood | Patients with intractable epilepsy | Various CBD-containing formulations | 53.4 - 498 | |

| Human Urine | Medical cannabis users | Not specified | <3.13 - 44.6 | |

| Human Urine | Workplace drug testing | Not specified | Median: 6.3 |

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the analytical aspects of 7-OH-CBD, it is important to note its biological relevance. 7-OH-CBD is not merely an inactive byproduct; it exhibits pharmacological activity. Some studies suggest it has equipotent activity compared to CBD itself. Like CBD, 7-OH-CBD is not known to have psychoactive effects and may counteract the psychoactive effects of THC. Its mechanism of action is thought to involve, at least in part, acting as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1). Further research has also indicated that 7-OH-CBD can induce cytotoxicity in human hepatic cells through apoptosis and endoplasmic reticulum stress, highlighting the importance of understanding its metabolic profile and potential for toxicity.

Conclusion

The discovery and analysis of this compound are integral to the comprehensive evaluation of cannabidiol's pharmacology. As an active metabolite, its concentration in biological fluids provides critical insights into the therapeutic and potential adverse effects of CBD. The methodologies outlined in this guide, particularly those based on LC-MS/MS, offer the necessary sensitivity and selectivity for accurate quantification. The continued refinement of these analytical techniques will be essential for advancing our understanding of CBD's complex metabolic landscape and for the development of safe and effective cannabinoid-based therapies. The availability of synthetic routes for 7-OH-CBD has been crucial in providing the analytical standards necessary for this research.

References

Scalable Synthesis of 7-Hydroxy Cannabidiol: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy cannabidiol (7-OH-CBD) is a primary and pharmacologically active metabolite of cannabidiol (CBD). Its equipotent activity compared to CBD, coupled with interindividual variations in its metabolism, underscores the importance of its availability for research purposes. This technical guide provides an in-depth overview of the scalable synthesis of 7-OH-CBD, focusing on a recently developed 8-step chemical synthesis from commercially available CBD. This guide includes a summary of quantitative data, detailed experimental considerations, and visualizations of the synthetic workflow and the compound's primary mechanism of action.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa with a wide range of potential therapeutic applications. Upon administration, CBD is metabolized in the liver, primarily by cytochrome P450 enzymes, to various hydroxylated derivatives.[1] Among these, 7-hydroxy-cannabidiol (7-OH-CBD) is a major active metabolite, exhibiting pharmacological effects comparable to CBD itself.[2] The enzymes CYP2C19 and CYP2C9 are the main contributors to the formation of 7-OH-CBD from CBD.[1] Given its significant biological activity, the availability of pure 7-OH-CBD in scalable quantities is crucial for preclinical and clinical research, enabling a deeper understanding of its therapeutic potential and safety profile.

This document outlines a scalable synthetic route to 7-OH-CBD, providing a foundation for its production for research and development purposes.

Synthetic Strategies for 7-Hydroxy Cannabidiol

The synthesis of 7-OH-CBD can be approached through chemical synthesis, biocatalysis, or semi-synthesis from CBD. This guide focuses on a scalable 8-step chemical synthesis that has been reported to achieve a 31% overall yield.[3][4]

Retrosynthetic Analysis

The featured synthetic strategy commences with commercially available (-)-Cannabidiol (CBD). The key challenges in the synthesis of 7-OH-CBD from CBD are the selective functionalization of the C-7 methyl group and the deprotection of the phenolic hydroxyl groups under mild conditions to avoid undesired side reactions. The presented 8-step synthesis addresses these challenges through a carefully designed sequence of protection, epoxidation, rearrangement, and a final mild deprotection step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable 8-step synthesis of 7-OH-CBD.

| Parameter | Value | Reference |

| Starting Material | (-)-Cannabidiol (CBD) | |

| Number of Steps | 8 | |

| Overall Yield | 31% | |

| Key Reaction | Piers–Rubinsztajn Reaction | |

| Final Product Purity | High (suitable for research) | Not specified |

Experimental Protocols: 8-Step Synthesis of 7-OH-CBD

The following provides a detailed overview of the key transformations in the 8-step synthesis of 7-OH-CBD from CBD. While specific reagent quantities and reaction conditions should be optimized for scale, this protocol outlines the essential steps and reagents.

Step 1-2: Protection and Epoxidation

-

Protection of Phenolic Hydroxyls: The synthesis begins with the protection of the two phenolic hydroxyl groups of CBD. This is typically achieved using a suitable protecting group that is stable to the subsequent reaction conditions.

-

Regioselective Epoxidation: The endocyclic double bond of the protected CBD is then regioselectively epoxidized.

Step 3-5: Epoxide Ring Opening and Allylic Rearrangement

-

Epoxide Ring Opening: The epoxide is opened to introduce a hydroxyl group.

-

Allylic Rearrangement: A key allylic rearrangement is performed to position the hydroxyl group at the allylic C-7 position.

-

Functional Group Manipulation: Further functional group manipulations are carried out to prepare the intermediate for the final deprotection step.

Step 6-8: Final Steps and Deprotection

-

Intermediate Modification: Additional synthetic modifications are made to the molecule.

-

Piers–Rubinsztajn Demethylation (Key Step): The critical deprotection of the phenolic hydroxyls is accomplished using a Piers–Rubinsztajn reaction. This reaction utilizes a borane catalyst and a silane to achieve mild and efficient deprotection, avoiding the harsh conditions of earlier synthetic routes.

-

Final Purification: The final product, 7-OH-CBD, is purified using standard chromatographic techniques to yield the high-purity compound required for research.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the scalable synthesis of 7-OH-CBD.

Caption: General workflow for the 8-step synthesis of 7-OH-CBD.

Signaling Pathway of 7-OH-CBD

7-OH-CBD has been identified as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1). The following diagram illustrates this mechanism.

References

- 1. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of 7-Hydroxycannabidiol vs. Cannabidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential. Upon administration, CBD is metabolized in the liver to several compounds, with 7-hydroxycannabidiol (7-OH-CBD) being a primary active metabolite. Understanding the distinct pharmacological properties of 7-OH-CBD in comparison to its parent compound is crucial for the development of cannabinoid-based therapeutics. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of 7-OH-CBD and CBD, focusing on receptor binding, enzyme inhibition, and pharmacokinetics. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding.

Introduction

Cannabidiol (CBD) is a major non-intoxicating constituent of the cannabis plant with a wide range of potential therapeutic applications, including anticonvulsant, anxiolytic, anti-inflammatory, and neuroprotective effects. Following oral administration, CBD undergoes extensive first-pass metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. This metabolic process generates a variety of metabolites, with this compound (7-OH-CBD) being one of the most prominent and pharmacologically active.[1] In fact, 7-OH-CBD is considered to have equipotent activity compared to CBD in some contexts, such as in anticonvulsant effects.[2]

The primary enzymes responsible for the conversion of CBD to 7-OH-CBD are CYP2C19 and CYP2C9.[2] Further oxidation of 7-OH-CBD, a process in which cytosolic enzymes appear to play a significant role, leads to the formation of 7-carboxycannabidiol (7-COOH-CBD), a major but inactive metabolite found in plasma.[3] Given that 7-OH-CBD is an active metabolite, its pharmacological profile may differ from that of the parent CBD molecule, influencing the overall therapeutic and side-effect profile of orally administered CBD. This guide aims to provide a detailed, comparative analysis of the pharmacological properties of 7-OH-CBD and CBD to aid researchers and drug developers in the field of cannabinoid therapeutics.

Comparative Pharmacological Data

To facilitate a direct comparison, the following tables summarize the available quantitative data on the receptor binding affinities, enzyme inhibition constants, and pharmacokinetic parameters of 7-OH-CBD and CBD.

Receptor Binding Affinities

While extensive data exists for CBD, the receptor binding profile of 7-OH-CBD is less well-characterized in the scientific literature. The following table presents available data and highlights areas where further research is needed.

| Receptor | Ligand | Binding Affinity (Ki, nM) | Notes |

| Cannabinoid Receptor 1 (CB1) | CBD | >10,000 | CBD exhibits low affinity for the orthosteric site of the CB1 receptor but acts as a negative allosteric modulator.[4] |

| 7-OH-CBD | Not extensively reported | 7-OH-CBD is also known to be a non-competitive negative allosteric modulator of the CB1 receptor. | |

| Cannabinoid Receptor 2 (CB2) | CBD | 574.2 (rat) | CBD has a low affinity for the CB2 receptor. |

| 7-OH-CBD | Not extensively reported | ||

| Transient Receptor Potential Vanilloid 1 (TRPV1) | CBD | Agonist activity reported | CBD acts as an agonist at TRPV1 channels, which may contribute to its analgesic and anti-inflammatory effects. |

| 7-OH-CBD | Not extensively reported | ||

| G Protein-Coupled Receptor 55 (GPR55) | CBD | Antagonist activity reported | CBD is an antagonist of GPR55, which may be involved in its anti-proliferative and anti-inflammatory actions. |

| 7-OH-CBD | Not extensively reported | ||

| Serotonin 1A Receptor (5-HT1A) | CBD | Agonist activity reported | CBD's anxiolytic effects are partly attributed to its agonism at 5-HT1A receptors. |

| 7-OH-CBD | Not extensively reported |

Note: The lack of extensive, direct comparative binding studies for 7-OH-CBD represents a significant knowledge gap in the field.

Enzyme Inhibition

Both CBD and 7-OH-CBD are known to inhibit various cytochrome P450 enzymes, which can lead to drug-drug interactions. The following table summarizes their inhibitory potential.

| Enzyme | Ligand | Inhibition Constant (IC50, µM) | Inhibition Constant (Ki, µM) | Notes |

| CYP2C19 | CBD | 2.51 | 1.00 (competitive) | Potent inhibition of a key enzyme in its own metabolism. |

| 7-OH-CBD | <2.5 | 0.10 (inactivation efficiency, min⁻¹µM⁻¹) | 7-OH-CBD also inhibits and inactivates CYP2C19. | |

| CYP3A4 | CBD | 11.7 | 1.00 (competitive) | Inhibition of a major drug-metabolizing enzyme. |

| 7-OH-CBD | <2.5 | 0.14 (inactivation efficiency, min⁻¹µM⁻¹) | 7-OH-CBD also inhibits and inactivates CYP3A4. | |

| CYP2C9 | CBD | - | 0.2-3.2 | Inhibition of another key enzyme in its metabolism. |

| 7-OH-CBD | <2.5 | - | 7-OH-CBD is also an inhibitor of CYP2C9. | |

| CYP2D6 | CBD | - | - | Weak inhibitor. |

| 7-OH-CBD | <2.5 | - | 7-OH-CBD is an inhibitor of CYP2D6. | |

| CYP2A6 | CBD | 0.21 - 0.27 | - | Inhibition of nicotine metabolism. |

| 7-OH-CBD | 0.16 - 0.78 | - | Inhibition of nicotine metabolism. | |

| CYP2B6 | CBD | 0.029 - 0.26 | - | Inhibition of nicotine metabolism. |

| 7-OH-CBD | 0.11 - 1.2 | - | Inhibition of nicotine metabolism. |

Pharmacokinetic Parameters (Human Data)

The pharmacokinetic profiles of CBD and 7-OH-CBD differ, which has significant implications for dosing and therapeutic effect. The following data are from a study in healthy volunteers receiving 750 mg of CBD orally twice daily.

| Parameter | CBD | 7-OH-CBD |

| Tmax (h) | 4 (median; range 1–6) | 4 (median; range 2–6) |

| Cmax (ng/mL) | 389.17 ± 153.23 (mean ± SD) | 81.35 ± 36.64 (mean ± SD) |

| AUC (ng/mL*h) | 1,542.19 ± 488.04 (mean ± SD) | 364.70 ± 105.59 (mean ± SD) |

| Plasma Half-life (t½) | 18-32 hours | Not explicitly stated in this study |

Signaling Pathways

The therapeutic effects of CBD are mediated through a complex interplay with multiple signaling pathways. While the pathways for 7-OH-CBD are less defined, they are presumed to share some similarities with CBD.

CBD Signaling Pathways

CBD's diverse pharmacological effects stem from its interactions with multiple molecular targets. The diagram below illustrates some of the key signaling pathways modulated by CBD.

Metabolism of CBD to 7-OH-CBD

The conversion of CBD to its active metabolite 7-OH-CBD is a critical step in its pharmacology following oral administration.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of CBD and 7-OH-CBD.

In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to determine the inhibitory potential of test compounds on major CYP450 isoforms using human liver microsomes.

Objective: To determine the IC50 and Ki values of CBD and 7-OH-CBD for various CYP450 enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Test compounds (CBD, 7-OH-CBD) dissolved in a suitable solvent (e.g., DMSO)

-

CYP450 isoform-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of test compounds, probe substrates, and internal standards. Prepare working solutions by diluting stock solutions in the appropriate buffer.

-

Incubation Mixture: In a 96-well plate, combine HLMs, potassium phosphate buffer, and a range of concentrations of the test compound (CBD or 7-OH-CBD). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the CYP450 probe substrate to each well to initiate the reaction.

-

Addition of NADPH: After a brief pre-incubation with the substrate, add the NADPH regenerating system to start the metabolic reaction. The final incubation volume is typically 200 µL.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution (acetonitrile with internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

References

- 1. Pharmacokinetics of Orally Applied Cannabinoids and Medical Marijuana Extracts in Mouse Nervous Tissue and Plasma: Relevance for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Nicotine Metabolism by Cannabidiol (CBD) and this compound (7-OH-CBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. researchgate.net [researchgate.net]

The In Vitro Conversion of Cannabidiol to its Active Metabolite, 7-Hydroxycannabidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of cannabidiol (CBD) to its primary active metabolite, 7-hydroxycannabidiol (7-OH-CBD). A comprehensive understanding of this metabolic pathway is critical for drug development, offering insights into potential drug-drug interactions, pharmacokinetic variability, and the overall therapeutic efficacy of CBD. This document details the key cytochrome P450 (CYP) enzymes responsible for this biotransformation, presents quantitative kinetic data, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant attention for its therapeutic potential in a variety of disorders. Following administration, CBD undergoes extensive hepatic metabolism. One of the primary metabolic pathways is the hydroxylation of CBD to form this compound (7-OH-CBD), a metabolite that exhibits pharmacological activity comparable to the parent compound.[1][2] The subsequent oxidation of 7-OH-CBD leads to the formation of 7-carboxy-CBD (7-COOH-CBD), the most abundant, yet inactive, metabolite found in plasma.[3][4] The enzymatic conversion of CBD to 7-OH-CBD is a critical determinant of its pharmacokinetic profile and overall clinical effects. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes are indispensable tools for characterizing this metabolic pathway.

Key Enzymes in the 7-Hydroxylation of CBD

The in vitro 7-hydroxylation of CBD is primarily catalyzed by two key cytochrome P450 enzymes: CYP2C19 and CYP2C9 .[5] While CYP3A4 is a major contributor to the overall metabolic clearance of CBD through other oxidative pathways, its role in 7-hydroxylation is considered minor.

Studies have demonstrated that the formation of 7-OH-CBD is positively correlated with CYP2C19 activity in human liver microsomes. Furthermore, inhibition of CYP2C9 has been shown to significantly reduce the formation of 7-OH-CBD, particularly in microsomes with low to moderate CYP2C19 activity, highlighting the significant contribution of CYP2C9 to this metabolic step.

The subsequent metabolism of 7-OH-CBD to 7-COOH-CBD is primarily mediated by cytosolic NAD+-dependent dehydrogenase enzymes, with a lesser contribution from microsomal NADPH-dependent enzymes.

Quantitative Data: Enzyme Kinetics

The following tables summarize the available quantitative data on the kinetics of CBD metabolism to 7-OH-CBD and the inhibition of relevant CYP enzymes by CBD.

Table 1: Michaelis-Menten Kinetic Parameters for 7-OH-CBD Formation

| Enzyme Source | Apparent Vmax (pmol/min/mg protein) | Apparent Km (μM) | Reference |

| Pooled Human Liver Microsomes | 143.4 | 0.83 |

Note: Data for individual recombinant CYP2C19 and CYP2C9 enzymes are not consistently reported in the literature in the format of Vmax and Km. Further dedicated studies are required to establish these specific parameters.

Table 2: Inhibition of Human CYP Enzymes by CBD

| CYP Isoform | Inhibitory Constant (Ki) (μM) | Inhibition Type | Reference |

| CYP2C19 | 2.51 (IC50) | Mixed | |

| CYP2C9 | - | - | - |

| CYP3A4 | - | - | - |

Note: While CBD is a known inhibitor of several CYP enzymes, specific Ki values for its inhibition of CYP2C9 and CYP3A4 in the context of 7-OH-CBD formation are not well-defined in the reviewed literature. The IC50 value for CYP2C19 indicates potent inhibition.

Experimental Protocols

In Vitro Incubation for CBD Metabolism in Human Liver Microsomes (HLMs)

This protocol outlines a typical procedure for assessing the formation of 7-OH-CBD from CBD using pooled HLMs.

Materials:

-

Cannabidiol (CBD) solution (in methanol or acetonitrile)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH-generating system (e.g., 0.5 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 10 mM magnesium chloride)

-

Ice-cold acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated CBD or 7-OH-CBD)

Procedure:

-

Prepare an incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer, and CBD at the desired concentrations (e.g., ranging from 0.1 to 50 µM to determine kinetic parameters).

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for product formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Recombinant CYP Enzyme Assays

To determine the specific contribution of individual CYP isoforms (e.g., CYP2C19, CYP2C9), incubations can be performed using recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells). The protocol is similar to the HLM assay, with the recombinant enzyme preparation replacing the HLMs. The enzyme concentration should be optimized for each specific isoform.

Analytical Method: LC-MS/MS Quantification of CBD and 7-OH-CBD

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CBD and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate CBD, 7-OH-CBD, and other metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

CBD: e.g., m/z 315.2 → 193.1

-

7-OH-CBD: e.g., m/z 331.2 → 209.1

-

Internal Standard: Dependent on the chosen standard.

-

Sample Preparation for Analysis:

The supernatant from the incubation mixture is typically diluted with the initial mobile phase before injection into the LC-MS/MS system.

Visualizations

Metabolic Pathway of CBD to 7-OH-CBD and 7-COOH-CBD

References

- 1. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medicinalgenomics.com [medicinalgenomics.com]

- 4. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accurateclinic.com [accurateclinic.com]

Elucidation of the 7-Hydroxycannabidiol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycannabidiol (7-OH-CBD) is the primary and pharmacologically active metabolite of cannabidiol (CBD), a non-psychotropic phytocannabinoid with significant therapeutic interest. The biosynthesis of 7-OH-CBD from CBD is not a naturally occurring pathway in plants or microorganisms but is rather a metabolic conversion that primarily occurs in the liver. This technical guide provides an in-depth elucidation of this biocatalytic pathway, focusing on the key enzymes, reaction kinetics, and detailed experimental protocols for its in vitro recreation and analysis. This document is intended to serve as a comprehensive resource for researchers in cannabinoid pharmacology, drug metabolism, and biocatalysis.

The this compound Biosynthesis Pathway

The conversion of cannabidiol (CBD) to this compound (7-OH-CBD) is a hydroxylation reaction catalyzed by cytochrome P450 enzymes. This pathway is the initial and rate-limiting step in the metabolic clearance of CBD in humans. The primary enzymes responsible for this transformation are members of the cytochrome P450 2C subfamily, specifically CYP2C19 and CYP2C9 . While CYP3A4 is also involved in the overall metabolism of CBD, it primarily catalyzes oxidations at other positions of the molecule.[1][2][3][4]

The biosynthesis of 7-OH-CBD is a critical area of study for several reasons:

-

Pharmacological Activity: 7-OH-CBD exhibits pharmacological activity comparable to CBD itself, contributing to the overall therapeutic and potential side effects of CBD administration.

-

Drug-Drug Interactions: The involvement of CYP2C19 and CYP2C9, which are responsible for the metabolism of numerous other drugs, highlights the potential for drug-drug interactions with CBD.

-

Pharmacokinetics: Understanding this pathway is essential for predicting the pharmacokinetic profile of CBD, including its clearance and the formation of its active metabolite.

The subsequent step in the metabolic cascade involves the oxidation of 7-OH-CBD to 7-carboxy-CBD (7-COOH-CBD), a reaction catalyzed by cytosolic NAD(P)+-dependent alcohol oxidoreductases and aldehyde dehydrogenases.[5] This guide, however, will focus on the initial hydroxylation step to form 7-OH-CBD.

Signaling Pathway Diagram

The following diagram illustrates the core biosynthetic pathway from CBD to 7-OH-CBD.

Caption: Biocatalytic conversion of CBD to 7-OH-CBD by CYP2C19 and CYP2C9.

Quantitative Data: Enzyme Kinetics

The following tables summarize the key kinetic parameters for the enzymatic conversion of CBD to 7-OH-CBD. These values are essential for designing and optimizing biocatalytic processes and for understanding the metabolic behavior of CBD.

Table 1: Michaelis-Menten Constants (Km) for 7-OH-CBD Formation

| Enzyme Source | Km (µM) | Reference |

| Human Liver Microsomes (HLMs) | 0.8 | |

| Recombinant CYP2C19 | 1.3 | |

| Recombinant CYP2C9 | 2.0 |

Table 2: Inhibition Constants (IC50 and Ki) of CBD on CYP Enzymes

| Enzyme | Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Recombinant CYP2C19 | CBD | (S)-Mephenytoin 4'-hydroxylation | 2.51 | - | Mixed | |

| Human Liver Microsomes | CBD | (S)-Mephenytoin 4'-hydroxylation | 8.70 | - | - | |

| Recombinant CYP2C19 | CBD | Omeprazole 5-hydroxylation | 1.55 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis and analysis of 7-OH-CBD.

In Vitro Biosynthesis of 7-OH-CBD using Human Liver Microsomes (HLMs)

This protocol describes a typical in vitro assay to produce and quantify 7-OH-CBD from CBD using a pooled human liver microsomal fraction.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Cannabidiol (CBD) solution (in a suitable solvent like methanol or DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH-generating system:

-

NADP⁺

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Magnesium chloride (MgCl₂)

-

-

Acetonitrile (ACN), ice-cold

-

Internal standard (e.g., CBD-d3)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 0.5 mL) by adding the following components in order:

-

100 mM potassium phosphate buffer (pH 7.4)

-

HLMs (to a final concentration of 20 µg protein/mL)

-

CBD solution (to a final concentration of 6.4 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH-generating system (e.g., 0.5 mM NADP⁺, 10 mM glucose 6-phosphate, 1 unit of glucose 6-phosphate dehydrogenase, and 10 mM MgCl₂).

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube for analysis.

-

Analysis: Analyze the supernatant for the presence and quantity of 7-OH-CBD using LC-MS/MS (see section 3.3).

Biocatalysis using Recombinant CYP Enzymes

This protocol outlines the use of commercially available recombinant human CYP enzymes (e.g., CYP2C19 or CYP2C9 expressed in a suitable system like baculovirus-infected insect cells) for a more specific biosynthesis of 7-OH-CBD.

Materials:

-

Recombinant human CYP2C19 or CYP2C9 (with co-expressed P450 reductase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Cannabidiol (CBD) solution

-

NADPH

-

Other materials as listed in section 3.1

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Recombinant CYP enzyme (e.g., 10 pmol of P450)

-

CBD solution (to the desired final concentration)

-

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation, Termination, and Sample Preparation: Follow steps 4-9 as described in the HLM protocol (section 3.1).

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of CBD and 7-OH-CBD in the reaction supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column

Mobile Phase:

-

A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

Procedure:

-

Sample Preparation: The supernatant from the biocatalytic reaction is typically diluted or directly injected into the LC-MS/MS system.

-

Chromatographic Separation: Inject the sample onto the C18 column. A gradient elution is used to separate CBD and 7-OH-CBD from other components in the mixture.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analytes are ionized and detected in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for CBD, 7-OH-CBD, and the internal standard are monitored for quantification.

-

Example Transitions: The exact m/z transitions will depend on the instrument and ionization mode but will be specific to the molecular and fragment ions of each analyte.

-

-

Quantification: A calibration curve is generated using standards of known concentrations of CBD and 7-OH-CBD. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.

Experimental and Logical Workflow Diagrams

In Vitro Biosynthesis and Analysis Workflow

The following diagram outlines the general workflow for the biosynthesis of 7-OH-CBD and its subsequent analysis.

Caption: A generalized workflow for the in vitro biosynthesis and analysis of 7-OH-CBD.

Conclusion

The biocatalytic synthesis of this compound is a pivotal pathway in understanding the pharmacology and metabolism of cannabidiol. The primary enzymatic drivers, CYP2C19 and CYP2C9, have been well-characterized, and robust in vitro methods exist for the production and analysis of 7-OH-CBD. This technical guide provides a foundational understanding of the biosynthesis pathway, supported by quantitative data and detailed experimental protocols. This information is intended to empower researchers and drug development professionals to further investigate the therapeutic potential and safety profile of CBD and its metabolites. Future research may focus on the development of whole-cell biocatalytic systems for the scalable production of 7-OH-CBD and the exploration of the pharmacological activities of other downstream metabolites.

References

- 1. fda.gov [fda.gov]

- 2. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAD(P)+-dependent alcohol oxidoreductases oxidize this compound to a reactive formyl metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Crystalline 7-Hydroxycannabidiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycannabidiol (7-OH-CBD) is the primary and pharmacologically active metabolite of cannabidiol (CBD), formed in the liver principally by the cytochrome P450 enzymes CYP2C19 and CYP2C9.[1] As the therapeutic potential of CBD continues to be explored, a thorough understanding of the physicochemical properties of its metabolites is crucial for drug development, formulation, and regulatory approval. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline 7-OH-CBD, including its solubility, stability, and metabolic pathways. Due to a notable scarcity of publicly available data specifically characterizing the crystalline state of 7-OH-CBD, this guide also includes comparative data for its parent compound, CBD, and outlines the standard experimental protocols used to determine these properties.

Chemical and Physical Properties

7-OH-CBD is described as a crystalline solid.[2][3] While detailed crystallographic data remains limited in publicly accessible literature, its fundamental chemical and physical properties have been identified.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₃ | [2][4] |

| Molecular Weight | 330.5 g/mol | |

| Appearance | Crystalline solid | |

| CAS Number | 50725-17-2 |

Computed Properties

| Property | Value | Source |

| XLogP3-AA | 5.3 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 330.21949481 Da | |

| Monoisotopic Mass | 330.21949481 Da | |

| Topological Polar Surface Area | 60.7 Ų | |

| Heavy Atom Count | 24 |

Solubility

The solubility of 7-OH-CBD has been reported in several organic solvents. It is characterized as being poorly soluble in aqueous solutions.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 10 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL | |

| Ethanol | 15 mg/mL | |

| Phosphate-buffered saline (PBS, pH 7.2) | Insoluble |

Experimental Protocol: Solubility Determination

A standard method for determining the solubility of a crystalline compound like 7-OH-CBD is the shake-flask method.

Objective: To determine the equilibrium solubility of crystalline 7-OH-CBD in various solvents.

Materials:

-

Crystalline 7-OH-CBD

-

Selected solvents (e.g., water, ethanol, propylene glycol, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

An excess amount of crystalline 7-OH-CBD is added to a known volume of the selected solvent in a vial.

-

The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

The samples are agitated until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, the samples are centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of 7-OH-CBD in the diluted supernatant is quantified using a validated HPLC method.

-

The solubility is expressed in mg/mL or mol/L.

Thermal Properties and Polymorphism

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and identify polymorphic transitions.

Objective: To determine the melting point and assess the thermal behavior of crystalline 7-OH-CBD.

Materials:

-

Crystalline 7-OH-CBD

-

DSC instrument

-

Aluminum pans and lids

Procedure:

-

A small, accurately weighed sample of crystalline 7-OH-CBD (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10°C/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

An endothermic peak in the DSC thermogram indicates the melting point of the substance. The onset of the peak is typically reported as the melting point.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid and detecting polymorphism.

Objective: To obtain the XRPD pattern of crystalline 7-OH-CBD to characterize its crystal structure.

Materials:

-

Crystalline 7-OH-CBD

-

X-ray diffractometer

-

Sample holder

Procedure:

-

A small amount of the crystalline powder is packed into the sample holder.

-

The sample is placed in the X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

-

The resulting XRPD pattern, with its characteristic peaks, serves as a fingerprint for the specific crystalline form.

Stability

7-OH-CBD is reported to be stable for at least two years when stored at -20°C. However, comprehensive stability data from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are not widely published. Such studies are crucial for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of 7-OH-CBD under various stress conditions.

Materials:

-

Crystalline 7-OH-CBD

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for base hydrolysis)

-

Hydrogen peroxide (for oxidation)

-

Photostability chamber

-

Oven for thermal degradation

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid and Base Hydrolysis: Solutions of 7-OH-CBD are prepared in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and stored at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: A solution of 7-OH-CBD is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: A solid sample of crystalline 7-OH-CBD is exposed to high temperatures (e.g., 80°C) in an oven.

-

Photodegradation: A solution and a solid sample of 7-OH-CBD are exposed to light in a photostability chamber according to ICH guidelines.

-

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining 7-OH-CBD and detect any degradation products.

pKa

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. There is no experimentally determined pKa value for 7-OH-CBD available in the public domain. The molecule possesses phenolic hydroxyl groups, which are acidic, and an alcoholic hydroxyl group, which is significantly less acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa value(s) of 7-OH-CBD.

Materials:

-

7-OH-CBD

-

Co-solvent (e.g., methanol or DMSO) due to poor aqueous solubility

-

Standardized acid and base titrants

-

Potentiometer with a pH electrode

-

Temperature-controlled titration vessel

Procedure:

-

A solution of 7-OH-CBD is prepared in a suitable co-solvent/water mixture.

-

The solution is titrated with a standardized base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point. Specialized software is often used to analyze the titration data and calculate the pKa value(s).

Signaling and Metabolic Pathways

7-OH-CBD is an active metabolite of CBD and is known to possess similar anticonvulsant effects. It also acts as a non-competitive negative allosteric modulator of the Cannabinoid receptor type 1 (CB1).

Metabolic Pathway of CBD to 7-OH-CBD

The primary metabolic pathway for the formation of 7-OH-CBD from CBD occurs in the liver.

Metabolic conversion of CBD to 7-OH-CBD.

General Cannabinoid Receptor Signaling

As a modulator of the CB1 receptor, 7-OH-CBD is involved in the endocannabinoid signaling cascade. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway typical for cannabinoid receptors.

References

- 1. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. (–)-7-hydroxy Cannabidiol [A crystalline solid] [lgcstandards.com]

- 4. This compound | C21H30O3 | CID 11301963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of 7-Hydroxy-Cannabidiol: A Technical Guide to Receptor Binding Affinity

For Immediate Release

This technical guide provides a comprehensive analysis of the receptor binding affinity of 7-hydroxy-cannabidiol (7-OH-CBD), the primary active metabolite of cannabidiol (CBD). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current in-vitro data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of 7-OH-CBD's pharmacological profile.

Executive Summary

7-Hydroxy-cannabidiol (7-OH-CBD) is a significant metabolite of cannabidiol (CBD), formed in the body by the action of the CYP2C19 enzyme.[1] While sharing some of the anticonvulsant properties of its parent compound, 7-OH-CBD exhibits a distinct and complex receptor interaction profile.[1] Notably, its binding affinity at cannabinoid receptors is highly dependent on its stereochemistry. The naturally occurring (-)-7-OH-CBD enantiomer demonstrates significantly lower affinity for CB1 and CB2 receptors compared to the synthetic (+)-7-OH-CBD enantiomer. Furthermore, emerging evidence points towards (-)-7-OH-CBD acting as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1).[1] This guide will delve into the quantitative binding data, the experimental protocols used to ascertain these affinities, and the known signaling pathways influenced by 7-OH-CBD.

Quantitative Receptor Binding Affinity of 7-OH-CBD

The binding affinity of 7-OH-CBD has been a subject of focused research, revealing crucial differences between its enantiomers. The following tables summarize the available quantitative data for both 7-OH-CBD and its parent compound, CBD, for comparative purposes.

Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)

| Compound | Receptor | Ki (nM) | Species | Notes |

| (-)-7-hydroxy-CBD | CB1 | 4400 | Rat | Low affinity |

| CB2 | 671 | Rat | Low to moderate affinity | |

| (+)-7-hydroxy-CBD | CB1 | 2.5 | Rat | High affinity |

| CB2 | 44.0 | Rat | High affinity | |

| (-)-Cannabidiol (CBD) | CB1 | > 10,000 | - | Very low affinity[2] |

| CB2 | > 10,000 | - | Very low affinity[2] |

Data for 7-OH-CBD enantiomers from Hanus, L. et al. (2005). Organic & Biomolecular Chemistry.

Table 2: Inhibition of Metabolic Enzymes by 7-OH-CBD (IC50 in µM)

| Compound | Enzyme | Substrate Pathway | IC50,u (µM) |

| 7-OH-CBD | CYP2A6 | Nicotine to Cotinine | 0.45 ± 0.18 |

| CYP2A6 | Nicotine to Nornicotine | 0.16 ± 0.08 | |

| CYP2A6 | Cotinine to trans-3'-hydroxycotinine | 0.78 ± 0.23 | |

| CYP2B6 | Nicotine to Cotinine | 1.2 ± 0.44 | |

| CYP2B6 | Nicotine to Nornicotine | 0.11 ± 0.030 |

Data from Chimalakonda, K. C. et al. (2023). Chemical Research in Toxicology.

Experimental Protocols

The determination of receptor binding affinities for cannabinoids like 7-OH-CBD typically involves competitive radioligand binding assays. Below is a detailed methodology generalized from established protocols in the field.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is designed to determine the binding affinity of a test compound (e.g., 7-OH-CBD) by measuring its ability to displace a radiolabeled ligand from cannabinoid receptors in rat brain tissue.

Materials:

-

Tissue Preparation: Synaptosomal membranes from rat brain.

-

Radioligand: [³H]CP 55,940 (a high-affinity CB1/CB2 agonist).

-

Test Compound: (-)-7-OH-CBD or (+)-7-OH-CBD.

-

Assay Buffer: Tris-HCl buffer with bovine serum albumin (BSA).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate synaptosomal membranes rich in cannabinoid receptors.

-

Assay Setup: In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³H]CP 55,940), and varying concentrations of the unlabeled test compound (7-OH-CBD).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

While direct binding of (-)-7-OH-CBD to the orthostatic site of CB1 is weak, its primary mechanism of action at this receptor is believed to be through negative allosteric modulation. This means it binds to a different site on the receptor, which in turn changes the shape of the receptor and reduces the binding and/or efficacy of other molecules, such as the endogenous cannabinoid anandamide or the psychoactive phytocannabinoid THC.

The downstream consequences of CB1 receptor activation are complex and can involve multiple signaling cascades. Typically, CB1 receptor activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. It can also modulate ion channels and activate other pathways like the mitogen-activated protein kinase (MAPK/ERK) pathway. As a negative allosteric modulator, 7-OH-CBD would be expected to attenuate these agonist-driven effects.

References

The Therapeutic Potential of 7-Hydroxycannabidiol: An Early-Stage Research Compendium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycannabidiol (7-OH-CBD) is the primary and pharmacologically active metabolite of cannabidiol (CBD), formed in the liver by cytochrome P450 enzymes, principally CYP2C19.[1] Emerging preclinical evidence suggests that 7-OH-CBD possesses a therapeutic profile similar to its parent compound, with notable anticonvulsant, anti-inflammatory, and analgesic properties. Unlike CBD, the synthetic enantiomer of its metabolite, (+)-7-OH-CBD, has demonstrated high affinity for the CB1 receptor. This whitepaper provides a comprehensive technical overview of the early-stage research into 7-OH-CBD, consolidating available quantitative data, detailing experimental methodologies, and visualizing key metabolic and signaling pathways to support further investigation and drug development efforts.

Introduction

Cannabidiol (CBD) has garnered significant scientific and clinical interest for its therapeutic potential across a range of disorders, notably epilepsy.[2] Following oral administration, CBD undergoes extensive first-pass metabolism, primarily hydroxylation to form this compound (7-OH-CBD).[2][3] This active metabolite is subsequently oxidized to the inactive 7-Carboxycannabidiol (7-COOH-CBD).[2] While research has historically focused on CBD, the pharmacological activity of 7-OH-CBD suggests it may contribute significantly to the therapeutic effects observed after CBD administration. Understanding the distinct pharmacological and pharmacokinetic profile of 7-OH-CBD is therefore critical for the development of cannabinoid-based therapeutics. This document synthesizes the current state of early-stage research on 7-OH-CBD to provide a foundational resource for the scientific community.

Metabolism and Pharmacokinetics

7-OH-CBD is a pivotal intermediate in the metabolic cascade of CBD. The conversion is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2C9. Subsequently, 7-OH-CBD is further metabolized to 7-COOH-CBD, a reaction in which CYP3A4 is implicated.

Human Pharmacokinetic Parameters

Pharmacokinetic studies in healthy human volunteers have characterized the plasma concentration profiles of CBD and its major metabolites following oral administration. Notably, 7-COOH-CBD reaches the highest plasma concentrations, followed by CBD, with 7-OH-CBD exhibiting the lowest concentrations of the three.

Table 1: Single-Dose Pharmacokinetic Parameters of CBD and Metabolites in Healthy Humans

| Analyte | Tmax (h, median [range]) | Cmax (ng/mL, mean ± SD) | AUC (ng/mL*h, mean ± SD) | Metabolite to Parent Ratio (AUC) |

|---|---|---|---|---|

| CBD | 4 [1–6] | 389.17 ± 153.23 | 1542.19 ± 488.04 | N/A |

| 7-OH-CBD | 4 [2–6] | 81.35 ± 36.64 | 364.70 ± 105.59 | 0.25 ± 0.07 |

| 7-COOH-CBD | 4 [1–6] | 1717.33 ± 769.22 | 9888.42 ± 3961.47 | 7.11 ± 3.48 |

Data sourced from a study in 12 healthy volunteers.

Therapeutic Potential and Preclinical Evidence

Early-stage research indicates that 7-OH-CBD shares several therapeutic properties with CBD, particularly in the context of seizure disorders, inflammation, and pain.

Anticonvulsant Activity

7-OH-CBD has demonstrated anticonvulsant effects in preclinical models of generalized seizures, suggesting it contributes to the anti-epileptic activity of orally administered CBD.

Table 2: Anticonvulsant Activity of 7-OH-CBD in the Maximal Electroshock Seizure Threshold (MEST) Test in Mice

| Compound | Dose (mg/kg, i.p.) | Seizure Threshold (mA) | % Change from Vehicle |

|---|---|---|---|

| Vehicle | N/A | 13.5 ± 0.7 | N/A |

| CBD | 200 | 25.1 ± 2.1* | +86% |

| 7-OH-CBD | 150 | 22.8 ± 1.8* | +69% |

| 7-OH-CBD | 200 | 24.5 ± 2.0* | +81% |

*Data from a study in male NMRI mice; p < 0.05 vs. vehicle. The study also found that 7-COOH-CBD was inactive in this model.

-

Animals: Male NMRI mice (24-27 g) were used.

-

Drug Administration: 7-OH-CBD (150 & 200 mg/kg), CBD (200 mg/kg), or vehicle (ethanol:KolliphorEL:0.9% saline; 1:1:18) was administered intraperitoneally (i.p.) 60 minutes prior to testing.

-

Seizure Induction: A stimulus (e.g., 50 mA, 0.6 ms pulse, 0.4s duration, 50Hz) was delivered via corneal electrodes using a constant current generator. The threshold for tonic hindlimb extension seizures was determined for each animal.

-

Endpoint: The primary endpoint was the current intensity (in mA) required to induce a tonic hindlimb extension seizure. An increase in the seizure threshold relative to the vehicle-treated group indicates anticonvulsant activity.

Anti-inflammatory and Analgesic Potential

While direct studies on 7-OH-CBD are limited, patents and related research suggest it possesses anti-inflammatory and weak antinociceptive properties. The mechanisms are thought to be similar to CBD, which has been studied more extensively in models like carrageenan-induced paw edema and the formalin test for pain.

This model is used to assess acute anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats are typically used.

-

Baseline Measurement: The volume of the rat's hind paw is measured using a plethysmometer.

-

Drug Administration: The test compound (e.g., 7-OH-CBD) or vehicle is administered orally or via another relevant route.

-

Induction of Inflammation: A sub-plantar injection of carrageenan (e.g., 1% in saline) into the paw induces a localized inflammatory response.

-

Endpoint Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. A reduction in the increase in paw volume compared to the vehicle group indicates anti-inflammatory activity.

This model assesses analgesic activity in response to persistent chemical-induced pain, which occurs in two phases.

-

Animals: Mice or rats are placed in an observation chamber.

-

Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

Observation Period: The animal's behavior is observed for a set period (e.g., 30-60 minutes).

-

Endpoint Measurement: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The test is biphasic:

-

Phase 1 (Early Phase, 0-5 min): Represents direct chemical irritation and neurogenic pain.

-

Phase 2 (Late Phase, 15-30 min): Involves an inflammatory response and central sensitization.

-

-

Analysis: A reduction in nociceptive behaviors during either phase indicates analgesic or anti-inflammatory effects.

Pharmacology and Mechanism of Action

The mechanism of action for 7-OH-CBD is complex and appears to be multifaceted, likely involving targets beyond the classical cannabinoid receptors.

Receptor Binding and Functional Activity

A key pharmacological distinction exists between the natural and synthetic enantiomers of 7-OH-CBD. The natural (-)-7-OH-CBD metabolite exhibits negligible affinity for CB1 and CB2 receptors. In contrast, the synthetic (+)-7-OH-CBD enantiomer is a potent CB1 receptor ligand.

Table 3: Receptor Binding Affinities (Ki, nM) of CBD Metabolite Enantiomers

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |

|---|---|---|

| (-)-CBD (Natural) | > 10,000 | > 10,000 |

| (-)-7-OH-CBD (Natural Metabolite) | > 10,000 | > 10,000 |

| (+)-CBD (Synthetic) | 842 | 203 |

| (+)-7-OH-CBD (Synthetic) | 5.3 | 322 |

Data from in vitro radioligand binding assays.

This lack of affinity of the natural metabolite for CB1/CB2 receptors suggests its anticonvulsant effects are mediated through other pathways, similar to CBD. Potential targets include:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist and subsequent desensitizer of TRPV1 channels, which play a role in modulating neuronal excitability and inflammation.

-

G-protein coupled receptor 55 (GPR55): CBD acts as an antagonist at this receptor, which is involved in regulating glutamate release and neuronal excitability.

-

Voltage-gated ion channels: CBD can modulate voltage-gated sodium and T-type calcium channels, a common mechanism for many anti-seizure drugs.

Enzyme Inhibition

Both CBD and 7-OH-CBD have been shown to inhibit various cytochrome P450 enzymes in vitro. This presents a potential for drug-drug interactions, as co-administered therapeutics that are substrates for these enzymes may have altered metabolism.

Table 4: In Vitro Inhibition of Human CYP Enzymes by 7-OH-CBD

| CYP Enzyme | Substrate Reaction | IC50,u (μM, mean ± SD) |

|---|---|---|

| CYP2A6 | Nicotine to Cotinine | 0.45 ± 0.18 |

| Nicotine to Nornicotine | 0.16 ± 0.08 | |

| Cotinine to 3HC | 0.78 ± 0.23 | |

| CYP2B6 | Nicotine to Cotinine | 1.2 ± 0.44 |

| Nicotine to Nornicotine | 0.11 ± 0.030 |

IC50,u represents the binding-corrected 50% inhibitory concentration. Data from assays with microsomes from HEK293 cells overexpressing individual enzymes.

-

System: Microsomes from human liver tissue (HLM) or from cell lines (e.g., HEK293) overexpressing a specific human CYP enzyme are used.

-

Incubation: Microsomal protein is incubated at 37°C with a specific substrate for the CYP enzyme of interest, a cofactor system (e.g., NADPH), and varying concentrations of the inhibitor (7-OH-CBD).

-

Reaction: The reaction is allowed to proceed for a defined time (e.g., 30-120 minutes) and then terminated.

-

Analysis: The concentration of the metabolite formed from the substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Endpoint: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The early-stage research on this compound clearly indicates that it is a pharmacologically active metabolite that likely contributes to the therapeutic effects of its parent compound, CBD. Its demonstrated anticonvulsant activity, independent of classical cannabinoid receptors, makes it a compound of significant interest. Furthermore, its potential anti-inflammatory and analgesic properties, coupled with its distinct receptor binding profile and potential for drug-drug interactions, underscore the need for further dedicated research.

Future investigations should focus on:

-

In-depth preclinical studies to quantify the anti-inflammatory and analgesic efficacy of 7-OH-CBD in established animal models.

-

Elucidation of the precise molecular mechanisms underlying its anticonvulsant effects, particularly its interactions with TRPV1, GPR55, and various ion channels.

-

Pharmacokinetic and pharmacodynamic modeling to better predict its contribution to the overall clinical effects of CBD.

-

Head-to-head comparison studies of CBD and 7-OH-CBD to delineate their respective potencies and therapeutic profiles.

A thorough understanding of 7-OH-CBD will be instrumental in optimizing cannabinoid-based therapies and developing novel therapeutics with improved efficacy and safety profiles.

References

- 1. Oral anti-inflammatory activity of cannabidiol, a non-psychoactive constituent of cannabis, in acute carrageenan-induced inflammation in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that (-)-7-hydroxy-4'-dimethylheptyl-cannabidiol activates a non-CB(1), non-CB(2), non-TRPV1 target in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]

Methodological & Application

Application Note: Quantification of 7-Hydroxycannabidiol in Human Plasma by LC-MS/MS

Introduction

Cannabidiol (CBD) is a non-psychoactive cannabinoid that has gained significant attention for its therapeutic potential in various conditions, including epilepsy. Following administration, CBD is extensively metabolized in the body, primarily by cytochrome P450 enzymes, to form several metabolites. The major active metabolite, 7-hydroxycannabidiol (7-OH-CBD), exhibits pharmacological activity similar to CBD and its concentration in plasma is a critical parameter in pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring (TDM).[1][2] Accurate and sensitive analytical methods are therefore essential for the reliable quantification of 7-OH-CBD in biological matrices such as plasma and serum. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 7-OH-CBD in human plasma.

Analytical Methods Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of CBD and its metabolites in biological fluids due to its high sensitivity, selectivity, and robustness.[2][3] Various sample preparation techniques have been successfully employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), to remove matrix interferences and concentrate the analyte.[2] Chromatographic separation is typically achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity.

CBD Metabolic Pathway

The metabolic conversion of CBD is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway of CBD.

Caption: Metabolic pathway of Cannabidiol (CBD) to its major metabolites.

Experimental Protocol: LC-MS/MS Quantification of 7-OH-CBD in Plasma

This protocol provides a detailed procedure for the extraction and quantification of 7-OH-CBD from human plasma.

Materials and Reagents

-

This compound (7-OH-CBD) analytical standard

-

This compound-d3 (7-OH-CBD-d3) or Cannabidiol-d3 (CBD-d3) as internal standard (IS)

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Hexane and 2-butanol or Butyl chloride

-

Human plasma (blank)

-

Calibrators and Quality Control (QC) samples

Sample Preparation (Liquid-Liquid Extraction)

-

Label polypropylene tubes for standards, QCs, and unknown samples.

-

Pipette 20 µL to 200 µL of plasma into the corresponding tubes.

-

Add the internal standard solution (e.g., 20 µL of 100 ng/mL CBD-d3 in methanol) to all tubes except the blank matrix.

-

Vortex mix for 30 seconds.

-

Add 4 mL of extraction solvent (e.g., hexane:2-butanol (9:1, v/v) or butyl chloride:acetonitrile (4:1, v/v)).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 80:20 methanol:water) and vortex for 2 minutes.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500+, Waters Xevo TQ-S)

-

Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analytes, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

-